N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:
Formation of the Cyclopentathiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Oxadiazole Ring: This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Rings: The final step involves coupling the cyclopentathiazole and oxadiazole rings through a propanamide linker, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with DNA to inhibit replication or transcription.
Comparison with Similar Compounds
Similar Compounds
- **N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetamide
- **N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Uniqueness
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to its specific combination of cyclopentathiazole and oxadiazole rings, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C19H20N4O4S/c1-25-13-7-6-11(10-14(13)26-2)18-22-17(27-23-18)9-8-16(24)21-19-20-12-4-3-5-15(12)28-19/h6-7,10H,3-5,8-9H2,1-2H3,(H,20,21,24) |
InChI Key |
BBCCHGAAYDSORA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=NC4=C(S3)CCC4)OC |
Origin of Product |
United States |
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